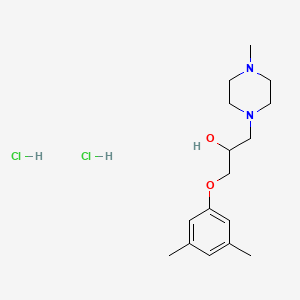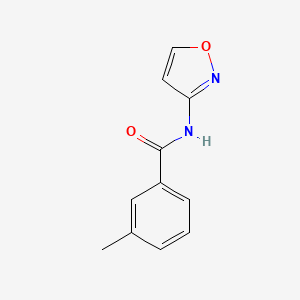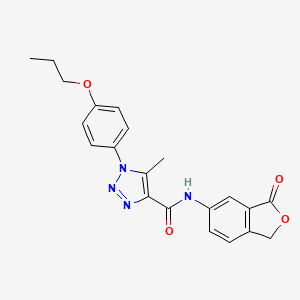![molecular formula C10H16N4S2 B4701203 2,2'-[2-butene-1,4-diylbis(thio)]bis-4,5-dihydro-1H-imidazole](/img/structure/B4701203.png)
2,2'-[2-butene-1,4-diylbis(thio)]bis-4,5-dihydro-1H-imidazole
Vue d'ensemble
Description
2,2'-[2-butene-1,4-diylbis(thio)]bis-4,5-dihydro-1H-imidazole, also known as BDTI, is a compound that has been widely studied for its potential applications in various scientific fields. BDTI is a heterocyclic compound that contains an imidazole ring, which is a common structural motif in many biologically active molecules.
Applications De Recherche Scientifique
2,2'-[2-butene-1,4-diylbis(thio)]bis-4,5-dihydro-1H-imidazole has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity. In biomedical research, this compound has been studied for its potential applications as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2,2'-[2-butene-1,4-diylbis(thio)]bis-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential drug candidate for the treatment of cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta aggregates, which are believed to contribute to the development of the disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-[2-butene-1,4-diylbis(thio)]bis-4,5-dihydro-1H-imidazole has several advantages as a research compound, including its high purity and stability, making it a suitable compound for various research applications. However, this compound also has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2,2'-[2-butene-1,4-diylbis(thio)]bis-4,5-dihydro-1H-imidazole. One area of research is the development of this compound-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of research is the development of this compound-based drug candidates for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for various research applications. This compound has been shown to have potential applications in materials science, catalysis, and biomedical research. Further research is needed to fully understand the properties and potential applications of this compound.
Propriétés
IUPAC Name |
2-[(E)-4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)but-2-enyl]sulfanyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S2/c1(7-15-9-11-3-4-12-9)2-8-16-10-13-5-6-14-10/h1-2H,3-8H2,(H,11,12)(H,13,14)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXGJOTWAGOFL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC=CCSC2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)SC/C=C/CSC2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{3-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4701126.png)


![N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4701139.png)
![4-isopropoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4701146.png)


![N-ethyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4701160.png)
![dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701164.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4701189.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B4701190.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4701201.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4701208.png)